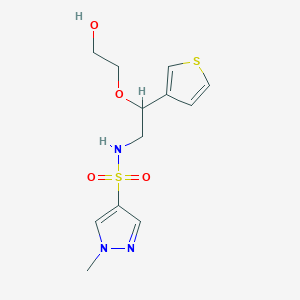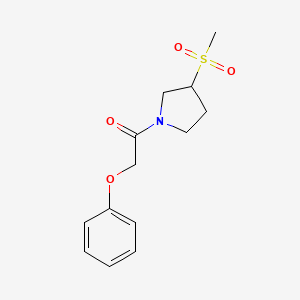
2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide" is a derivative of benzamide with potential pharmacological properties. It is structurally related to a series of compounds that have been synthesized and tested for their affinity and selectivity towards various dopamine receptor subtypes, particularly the D4 receptor. These compounds typically feature an arylpiperazine moiety linked to a benzamide fragment, which is crucial for their activity .
Synthesis Analysis
The synthesis of related compounds involves the preparation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. The process includes the formation of an amide bond and the attachment of various substituents to the piperazine ring to achieve selectivity and high affinity for the target receptors. The synthesis of these compounds is guided by structure-affinity relationship (SAFIR) studies, which help in optimizing the pharmacological profile .
Molecular Structure Analysis
The molecular structure of related benzamide derivatives has been analyzed using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the crystalline structure, molecular geometry, and electronic properties of the compounds, which are essential for understanding their interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be assessed by studying their molecular electrostatic potential (MEP) and potential energy surface (PES) scans. These theoretical calculations help predict the sites of nucleophilic and electrophilic attack, which is valuable for understanding the compounds' behavior in chemical reactions and their metabolism in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, lipophilicity, and stability, are crucial for their pharmacological activity. These properties can influence the compounds' absorption, distribution, metabolism, and excretion (ADME) profile. Theoretical calculations, including DFT, can provide estimates of these properties, while experimental assays, such as the DPPH free radical scavenging test, can give insights into their antioxidant potential .
Scientific Research Applications
Chemical Synthesis and Reactivity
Studies on compounds with structures similar to "2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide" often focus on their synthesis and chemical reactivity. For instance, Iwanami et al. (1964) investigated the hydrolysis of various compounds synthesized from diethyl acetylenedicarboxylate and amines, revealing insights into their chemical behavior and potential applications in further synthetic processes (Iwanami et al., 1964).
Neuropharmacology
A significant area of research for compounds similar to "this compound" is neuropharmacology. Łażewska et al. (2019) designed a series of triazines to evaluate the role of linkers for human serotonin 5-HT6 receptor affinity, highlighting the potential for developing new treatments for neurological disorders (Łażewska et al., 2019).
Antimicrobial Properties
Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, showcasing the potential of such compounds in developing novel antimicrobial agents (Patel et al., 2011).
Ligand Design for Receptors
Compounds with benzamide and piperazine structures are often explored for their binding affinity to various receptors. For example, Perrone et al. (1995) synthesized o-methoxyphenylpiperazines with a benzamide moiety and evaluated their affinity for dopamine and serotonin receptors, indicating the potential for developing targeted receptor agonists or antagonists (Perrone et al., 1995).
Antiviral and Anti-Inflammatory Research
Research also extends into the antiviral and anti-inflammatory potential of related compounds. Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles showing remarkable activity against the bird flu influenza virus, highlighting the therapeutic potential of such compounds in treating viral infections (Hebishy et al., 2020).
Mechanism of Action
Target of Action
CHEMBL1823889, also known as 2-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, primarily targets the Potassium/sodium hyperpolarization-activated cyclic nucleotide-gated channel 1 (HCN1) . This channel is a protein that in humans is encoded by the HCN1 gene. It plays a crucial role in regulating the electrical activity of cells, particularly neurons and cardiac cells.
Mode of Action
It is known to inhibit the activity of hcn1 . This inhibition could potentially alter the electrical activity of the cells, leading to changes in cellular functions.
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug action, influencing the bioavailability of the compound, i.e., the proportion of the drug that enters the circulation and can have an active effect
Result of Action
The molecular and cellular effects of CHEMBL1823889’s action are likely related to its inhibition of HCN1. This could potentially lead to changes in cellular excitability and signaling. The specific effects would depend on the cell type and the physiological context .
properties
IUPAC Name |
2-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17-8-10-18(11-9-17)20(25-14-12-24(2)13-15-25)16-23-22(26)19-6-4-5-7-21(19)27-3/h4-11,20H,12-16H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDYUJVUWIMBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[5-[(2,6-Dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3014105.png)
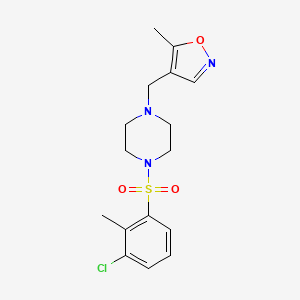
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3014110.png)


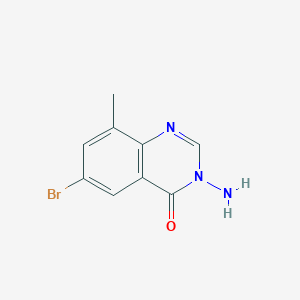
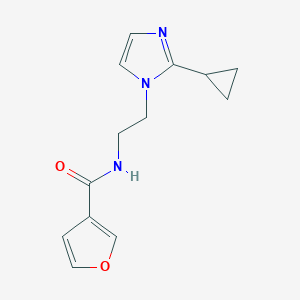
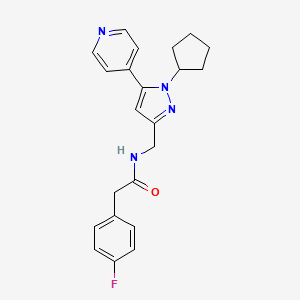
![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)
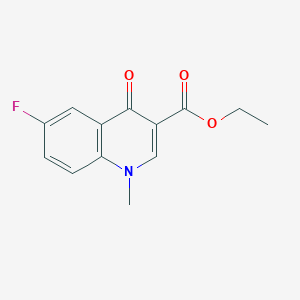
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)
![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)
